aeroplysinin-2

Description

Natural Occurrence in Marine Sponge Genera

Aeroplysinin-2 is a secondary metabolite found within several genera of marine sponges, which are known for producing a diverse array of bioactive compounds. nih.gov Research has identified its presence in sponges of the genera Aplysina, Ianthella, and Suberea.

Sponges of the genus Aplysina, formerly known as Verongia, are well-documented producers of brominated alkaloids derived from dibromotyrosine. vliz.benih.gov Early investigations into Aplysina (Verongia) aerophoba and a species later re-identified as Verongia cavernicola led to the discovery of this compound, a brominated γ-lactone. ajol.info Further studies on Aplysina fulva from the Bahamas also confirmed the presence of this compound among other dibromotyrosine-derived metabolites. windows.net The compound is biosynthetically linked to other metabolites within these sponges, often as part of a chemical defense mechanism. mdpi.com For instance, in Aplysina aerophoba, the enzymatic conversion of isoxazoline (B3343090) alkaloids upon tissue injury can lead to the formation of compounds like aeroplysinin-1, which is structurally related to this compound. mdpi.combiorxiv.org

The levorotatory enantiomer of a related compound, (-)-aeroplysinin-1, was first isolated from the sponge Ianthella ardis. nih.govajol.infomdpi.com While direct isolation of this compound from Ianthella species is less documented in readily available literature, the presence of structurally similar bromotyrosine derivatives suggests a potential for its occurrence. mdpi.com The biosynthetic pathways for these compounds are thought to be conserved among related sponge genera.

Investigations into sponges of the genus Suberea have also revealed the presence of this compound. A study of a Red Sea Suberea species identified this compound alongside several other known and new dibrominated alkaloids. mdpi.comnih.govresearchgate.net Similarly, a reinvestigation of the Red Sea sponge Suberea mollis also led to the isolation of this compound. nih.gov These findings highlight the role of Suberea sponges as a significant natural source of this compound. mdpi.comgriffith.edu.au

Advanced Chromatographic Techniques for Isolation

The purification and analysis of this compound from complex marine sponge extracts rely on advanced chromatographic techniques. These methods are essential for separating the target compound from a multitude of other metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of this compound. Reversed-phase HPLC, often using C18 columns, is commonly employed. For instance, in the study of Aplysina fulva, HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water was used to purify fractions containing dibromotyrosine derivatives. windows.net Similarly, the purification of aeroplysinin-1, a related compound, from Pseudoceratina (Aiolocroia) crassa involved reversed-phase HPLC with a water-methanol mobile phase and UV detection. ajol.info Semi-preparative HPLC is also utilized for the final clean-up step to obtain pure compounds. mdpi.com The use of different solvent gradients, such as methanol/water or acetonitrile/water, allows for the effective separation of this compound and its isomers from other compounds in the extract. tandfonline.comresearchgate.net

Liquid Chromatography–Mass Spectrometry (LC-MS) is a powerful tool for the detection and identification of this compound in sponge extracts. This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS-based metabolomic analysis has been used to compare the chemical profiles of different sponge extracts and identify the presence of brominated compounds. acs.orgnih.gov The characteristic isotopic pattern of bromine atoms allows for the confident identification of brominated metabolites like this compound in the mass spectra. acs.org In studies of Aplysina species, LC-MS analysis was crucial for the dereplication of known compounds, including this compound, by analyzing the UV absorptions and the brominated quasi-molecular ion clusters. researchgate.net

Structural Elucidation Research by Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound and its precursors. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecular framework.

¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms within the molecule, including their number, type, and proximity to other atoms. ¹³C NMR (Carbon-13 NMR) offers complementary data on the carbon skeleton. For instance, in related bromotyrosine derivatives, specific chemical shifts in the ¹³C NMR spectrum are assigned to the different carbon atoms in the molecule, such as those in the cyclohexadiene ring and the side chain. ajol.info

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. HMBC, for example, reveals long-range correlations between protons and carbons, which is instrumental in confirming the links between different parts of the molecule. researchgate.net Nuclear Overhauser Effect (NOE) experiments help in determining the relative stereochemistry of the molecule by identifying protons that are close to each other in space. researchgate.net

High-Resolution Mass Spectrometry (HRMS) in Structural Assignments

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. ajol.info By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS allows for the calculation of a precise molecular formula. This is a critical step in identifying a new compound or confirming the identity of a known one like this compound. The high-resolution data helps to distinguish between compounds that may have the same nominal mass but different elemental compositions. nih.gov Techniques such as High-Resolution Electron Impact (HREI) mass spectra and Field Desorption (FD) have been used in the analysis of related compounds. ajol.info

Ultraviolet-Visible (UV-Vis) Spectroscopy in Compound Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, the parts of a molecule that absorb light. The UV spectrum of a compound shows the wavelengths at which it absorbs light most strongly (λmax). For bromotyrosine derivatives, characteristic UV maxima are often observed in the range of 280-310 nm, which can indicate the presence of specific structural motifs like the spiroisoxazoline or dienone systems. windows.netnih.gov This technique is often used during the isolation process to track the presence of the desired class of compounds in different fractions. nih.gov

Table of Spectroscopic Data for a Related Bromotyrosine Derivative (Aeroplysinin-1)

| Technique | Key Findings | Reference |

| ¹³C NMR | Signals at 148.3 (C-1), 132.7 (C-2), 121.1 (C-6), 117.9 (C-8 cyano group), 113.9 (C-5), 78 (C-4), 74.1 (C-3), 60.1 (C-9 methoxy (B1213986) group), and 26.5 (C-7). | ajol.info |

| UV-Vis | λmax at 230 nm and 286 nm. | windows.net |

| HRMS | Molecular Weight: 338.98 g/mol | nih.gov |

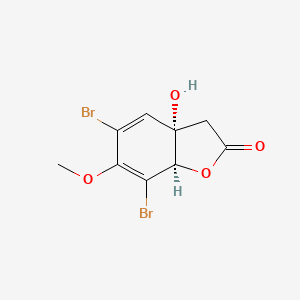

Structure

3D Structure

Properties

CAS No. |

37676-85-0 |

|---|---|

Molecular Formula |

C9H8Br2O4 |

Molecular Weight |

339.96 g/mol |

IUPAC Name |

(3aS,7aR)-5,7-dibromo-3a-hydroxy-6-methoxy-3,7a-dihydro-1-benzofuran-2-one |

InChI |

InChI=1S/C9H8Br2O4/c1-14-7-4(10)2-9(13)3-5(12)15-8(9)6(7)11/h2,8,13H,3H2,1H3/t8-,9+/m0/s1 |

InChI Key |

ZIWGLWRAFFMGTG-DTWKUNHWSA-N |

SMILES |

COC1=C(C2C(CC(=O)O2)(C=C1Br)O)Br |

Isomeric SMILES |

COC1=C([C@H]2[C@](CC(=O)O2)(C=C1Br)O)Br |

Canonical SMILES |

COC1=C(C2C(CC(=O)O2)(C=C1Br)O)Br |

Synonyms |

aeroplysinin-2 |

Origin of Product |

United States |

Chemical Profile of Aeroplysinin 2

Chemical Structure and Physicochemical Properties

Aeroplysinin-2 is a brominated tyrosine derivative with a unique molecular architecture. Unlike many of its counterparts that feature an aromatic ring, this compound is characterized by a cyclodiene moiety. mdpi.com The systematic name for the related and more studied (+)-aeroplysinin-1 is (1S,6R)-3,5-dibromo-1,6-dihydroxy-4-methoxy-2,4-cyclohexadiene-1-acetonitrile. biomol.com

Table 1: Physicochemical Properties of Aeroplysinin-1 (as a reference)

| Property | Value |

| Molecular Formula | C9H9Br2NO3 |

| Molecular Weight | 339.0 g/mol |

| CAS Number | 28656-91-9 |

| Appearance | Solid |

(Data for the closely related (+)-aeroplysinin-1) biomol.com

Ianthella Species Research

Biosynthesis

The biosynthesis of bromotyrosine alkaloids in sponges like Aplysina is a complex process. It is proposed that the pathway begins with the amino acid phenylalanine, which is converted to tyrosine. mdpi.com A key step in the formation of these compounds is the bromination of the tyrosine ring, a reaction catalyzed by a flavin-dependent halogenase. nih.gov

The biosynthesis of this compound is thought to proceed through an imine-ether intermediate, which is a hydroxylated derivative of aplysinimine. mdpi.com This intermediate can then follow different biosynthetic routes. One pathway leads to the formation of this compound and other bromotyrosine lactones. mdpi.com It has been shown that damage to the sponge tissue can trigger the enzymatic conversion of precursor isoxazoline (B3343090) alkaloids into compounds like aeroplysinin-1. nih.govmdpi.com

Biosynthetic Pathways and Enzymology of Aeroplysinin 2

Proposed Tyrosine-Derived Biosynthetic Routes

The biosynthesis of aeroplysinin-2 is believed to commence with L-tyrosine, which undergoes a series of enzymatic modifications. The initial and crucial step is the bromination of the tyrosine ring, a reaction catalyzed by bromoperoxidase enzymes. mdpi.com Subsequent transformations, including oxidation, rearrangement, and cyclization, lead to the diverse array of bromotyrosine metabolites found in these marine organisms.

Investigation of Key Intermediates

The biosynthetic journey from tyrosine to this compound involves several key intermediates. Early studies on the biosynthesis of related bromotyrosine metabolites in the sponge Aplysina fistularis demonstrated the incorporation of radiolabeled L-tyrosine, L-3-bromotyrosine, and L-3,5-dibromotyrosine into compounds like dibromoverongiaquinol and aeroplysinin-1. acs.org This provided strong evidence for the role of these brominated tyrosines as precursors.

It is proposed that 3,5-dibromotyrosine (B3032813) is a likely precursor to the spirocyclohexadienylisoxazoline core structure found in many related alkaloids. nih.gov Further downstream, intermediates such as dienones and other verongiabenzenoids are thought to be involved. mdpi.com For instance, it has been suggested that aeroplysinin-1 can be converted to a dienone amide, verongiaquinol, through the action of a nitrile hydratase. nih.govmdpi.com The degradation of larger bromotyrosine compounds like isofistularin-3 (B1198176) and aerophobin-2 has also been identified as a significant source of aeroplysinin-1, a structurally related compound. mdpi.com

| Precursor/Intermediate | Role in Biosynthesis |

| L-Tyrosine | The initial building block for the biosynthetic pathway. mdpi.comacs.org |

| 3,5-Dibromotyrosine | A key brominated intermediate formed from L-tyrosine. acs.orgnih.gov |

| Dienone | A proposed intermediate in the formation of various bromotyrosine metabolites. mdpi.com |

| Aeroplysinin-1 | A related compound and potential precursor or downstream product of this compound's pathway. nih.govmdpi.com |

| Isoxazoline (B3343090) Alkaloids | Precursors that undergo bioconversion to form aeroplysinin-1 and dienones. mdpi.comcsic.es |

Role of Arene Oxide Mechanisms

The formation of the characteristic structural motifs in many bromotyrosine derivatives, including the potential precursors to this compound, is thought to proceed through an arene oxide biosynthetic pathway. nih.gov Arene oxides are highly reactive epoxide intermediates formed on an aromatic ring. numberanalytics.com In the context of bromotyrosine biosynthesis, an arene oxide intermediate derived from a brominated tyrosine derivative could undergo nucleophilic attack, leading to the formation of the dihydroarene-diol structure seen in compounds like aeroplysinin-1. mdpi.com The stereochemistry of these compounds supports their biogenesis via an arene oxide intermediate. mdpi.com

The formation of spiroisoxazolines, which are precursors to compounds like aeroplysinin-1, is also proposed to involve arene oxide intermediates. mdpi.com The biosynthetic pathway for these compounds is thought to involve O-methylated tyrosine intermediates that are metabolized to form oxime intermediates, which then form arene oxides. mdpi.com A subsequent nucleophilic attack of the oxime on the epoxide ring leads to the formation of the isoxazole (B147169) ring. mdpi.com

Formation via Isoxazoline Precursors

A significant body of evidence points to the role of isoxazoline alkaloids as precursors in the biosynthesis of aeroplysinin-1 and related dienones. mdpi.comcsic.esvliz.be Sponges of the genus Aplysina are known to convert brominated isoxazoline alkaloids into aeroplysinin-1 and dienones. mdpi.com This bioconversion is believed to be an activated chemical defense mechanism, where tissue damage triggers the enzymatic transformation of less active precursors into more potent defensive compounds. csic.esvliz.bebiorxiv.org

The conversion process involves the cleavage of the isoxazoline ring of precursors such as aerophobin-2 and isofistularin-3. csic.esresearchgate.net This reaction yields aeroplysinin-1 and a carbamic acid derivative. researchgate.net While the existence of this activated defense has been debated, with some studies on Caribbean Aplysina species not observing the transformation, other research has provided evidence for the enzymatic nature of this conversion in Mediterranean species. csic.esint-res.com

Enzymatic Bioconversion Processes

The biosynthesis of this compound and related compounds is not a spontaneous chemical process but is orchestrated by a suite of specific enzymes. These biocatalysts are responsible for key transformations, including halogenation and the modification of the tyrosine side chain.

Identification and Characterization of Involved Enzymes

While the complete enzymatic cascade for this compound biosynthesis is yet to be fully elucidated, several key enzymes have been identified or implicated. The initial bromination of tyrosine is catalyzed by bromoperoxidases. mdpi.com These enzymes utilize bromide ions from seawater to halogenate the aromatic ring of tyrosine.

More specifically, in the bioconversion of isoxazoline precursors, evidence points towards the involvement of a membrane-bound enzyme that cleaves the isoxazoline ring. mdpi.com Furthermore, a nitrile hydratase has been isolated and partially characterized from the marine sponge Aplysina cavernicola. mdpi.comfrontiersin.orgvliz.be This soluble enzyme specifically converts aeroplysinin-1 into the corresponding dienone amide, verongiaquinol. mdpi.comvliz.be Interestingly, this enzyme displays high substrate specificity, as it does not catalyze reactions with analogues of aeroplysinin-1. frontiersin.orgvliz.be Studies using non-denaturing gel electrophoresis suggest the presence of at least two nitrile hydratases in A. cavernicola. mdpi.com

| Enzyme | Function | Location/Properties |

| Bromoperoxidase | Catalyzes the bromination of tyrosine. | Utilizes bromide from seawater. mdpi.com |

| Isoxazoline-cleaving enzyme | Proposed to cleave the isoxazoline ring of precursors. | Suggested to be membrane-bound. mdpi.com |

| Nitrile Hydratase | Converts aeroplysinin-1 to dienone amide (verongiaquinol). | Soluble, manganese-dependent, with optimal activity at pH 7.8 and 41°C. mdpi.comvliz.be |

Studies on Bromoperoxidase Activity

The activity of bromoperoxidases is fundamental to the entire biosynthetic pathway of bromotyrosine derivatives. These enzymes are responsible for the incorporation of bromine atoms into the tyrosine scaffold, a defining feature of this class of compounds. The bromination of tyrosine is considered the initial step in the metabolic cascade that leads to the formation of various brominated metabolites. mdpi.com

While direct studies on the specific bromoperoxidase involved in this compound synthesis are limited, the general mechanism of these enzymes in marine organisms is well-established. They are a type of haloperoxidase that can also be involved in the formation of other halogenated natural products. The presence and activity of these enzymes are crucial for the production of the diverse array of brominated compounds found in marine sponges of the order Verongida.

Sponge-Microorganism Symbioses in Secondary Metabolite Production

Marine sponges, particularly those of the order Verongida, are prolific producers of a diverse array of secondary metabolites, including the bromotyrosine-derived alkaloid this compound. nih.gov These sessile, filter-feeding organisms are known to host dense and complex microbial communities that can constitute up to 40-60% of the sponge's biomass. asm.orgnih.govresearchgate.net This intimate association has led to the long-standing hypothesis that many sponge-derived natural products are, in fact, biosynthesized by their microbial symbionts. researchgate.netuni-duesseldorf.de The production of these compounds is often crucial for the sponge's defense against predators, biofouling, and pathogenic microbes. nih.gov

The symbiotic relationship is thought to be mutually beneficial; the sponge provides a protected, nutrient-enriched environment for the microorganisms, while the symbionts contribute to the host's chemical defense, nutrient cycling, and potentially the stabilization of the sponge skeleton. researchgate.net For many bromotyrosine derivatives, evidence suggests that while the sponge cells may produce precursors, the microbial symbionts are likely responsible for key enzymatic transformations, such as halogenation, which are essential for their bioactivity. nih.govasm.org This collaboration is highlighted by the difficulty in producing these secondary metabolites in sponge aquaculture when the specific symbiotic microorganisms are not present. nih.gov However, there is also some cell biological research that has suggested certain compounds, like the related aeroplysinin-1, are synthesized by the sponge itself, indicating the complexity of these interactions and that the precise origin of biosynthesis can be difficult to pinpoint. researchgate.netnih.gov

Analysis of Microbial Assemblages within Sponge Hosts

Sponges of the genus Aplysina, a known source of this compound and other bromotyrosine alkaloids, are classified as High-Microbial-Abundance (HMA) sponges. asm.orgnih.gov Their mesohyl is densely populated with diverse microbial communities that are distinctly different from those in the surrounding seawater. nih.govnih.gov Analyses using 16S rRNA gene sequencing have revealed that these microbial assemblages are both complex and highly specific to the sponge host. oup.com

Studies on various Aplysina species, such as Aplysina aerophoba, A. fulva, and A. cauliformis, have consistently identified several dominant bacterial phyla. asm.orgnih.govoup.com These typically include Proteobacteria (especially Gamma- and Alphaproteobacteria), Chloroflexi, Cyanobacteria, Actinobacteria, Acidobacteria, and the candidate phylum Poribacteria. nih.govnih.govoup.com The relative abundance of these groups can vary between sponge species and even between individuals, but a core community of symbionts is often present. oup.com For instance, research on Aplysina fulva identified 15 different bacterial phyla, with Cyanobacteria, Chloroflexi, and Gammaproteobacteria being the most abundant. nih.govnih.gov Similarly, studies of Aplysina aerophoba have noted a rich assemblage including these same major phyla. asm.org The cyanobacterium Synechococcus spongiarum is a known symbiont in Aplysina cauliformis, where it contributes to the host's nutrition through photosynthesis. oup.com

The table below summarizes the key microbial phyla commonly found in Aplysina sponges, which are known producers of bromotyrosine derivatives.

| Dominant Microbial Phyla in Aplysina Sponges | Commonly Cited Sponge Species | Reference(s) |

| Proteobacteria (Gammaproteobacteria, Alphaproteobacteria) | A. fulva, A. aerophoba, A. crassa | asm.orgnih.govoup.com |

| Chloroflexi | A. fulva, A. aerophoba, A. crassa | asm.orgnih.govoup.com |

| Cyanobacteria | A. fulva, A. aerophoba, A. cauliformis | asm.orgnih.govoup.com |

| Actinobacteria | A. fulva, A. aerophoba, A. crassa | asm.orgnih.govoup.com |

| Acidobacteria | A. fulva, A. aerophoba | asm.orgnih.govoup.com |

| Poribacteria | A. fulva, A. crassa | oup.com |

| Bacteroidetes | A. fulva | nih.govnih.gov |

| Gemmatimonadetes | A. fulva | oup.com |

Elucidation of Symbiont Contributions to Biosynthesis

Determining the exact contribution of microbial symbionts to the biosynthesis of specific compounds like this compound is challenging, as separating the sponge from its symbionts for individual cultivation is often unsuccessful. uni-duesseldorf.de However, a growing body of evidence points toward a crucial role for bacteria in the production of the broader class of bromotyrosine alkaloids.

The key chemical feature of these compounds is the presence of bromine atoms, and the halogenation reaction is a critical biosynthetic step. nih.gov Halogenase enzymes, particularly flavin-dependent halogenases, are required for this process. nih.gov While these enzymes are well-documented in bacteria, they have not been conclusively identified from sponge genomes alone. asm.org The presence of bacterial halogenase genes has been reported in symbionts of Aplysina aerophoba, strongly suggesting that the microbes provide the enzymatic machinery for bromination. mdpi.com

Furthermore, studies have found significant correlations between the concentrations of certain brominated alkaloids and the abundance of specific bacterial phylotypes within the sponge. For example, in Aplysina aerophoba, a strong relationship was identified between a Chloroflexi phylotype and the compound aplysinamisin-1, and between another unidentified bacterium and the compounds aerophobin-2 and isofistularin-3. asm.orgresearchgate.net These correlations suggest that these bacteria are either directly involved in the production of these alkaloids or are significantly affected by them. asm.orgresearchgate.net

Other enzymatic steps in the metabolic pathway are also believed to be of microbial origin. The conversion of aeroplysinin-1 to the amide verongiaquinol is catalyzed by a nitrile hydratase. mdpi.comvliz.be While this enzyme has been isolated from Aplysina cavernicola, it is considered more likely to be produced by microbial symbionts, as nitrile hydratases are common in bacteria but not typically found in sponges. mdpi.com Although these findings relate to aeroplysinin-1, the biosynthetic pathways for bromotyrosine derivatives are closely related, and it is proposed that a hydroxylated derivative of aplysinimine serves as a key intermediate for lactone-containing compounds like this compound. mdpi.com This points to a model where the sponge may produce a basic tyrosine-derived precursor, which is then modified by a consortium of symbiotic microbes that provide the specialized enzymes for halogenation and other critical transformations. oup.com

Synthetic Strategies and Analogues of Aeroplysinin 2

Total Synthesis Approaches and Methodological Advancements

The total synthesis of aeroplysinin-2 has not been as widely reported as that of aeroplysinin-1; however, the construction of its core structure requires sophisticated synthetic strategies. Methodological advancements in creating highly functionalized and stereochemically complex molecules are central to any potential synthetic route. The proposed biosynthesis is thought to proceed through an imine-ether intermediate, which could serve as inspiration for synthetic pathways. mdpi.comresearchgate.net

Achieving the correct stereochemistry is a critical aspect of synthesizing natural products like this compound. While specific diastereoselective reactions for the total synthesis of this compound are not extensively documented, strategies employed for related complex molecules are highly relevant. For instance, the synthesis of other spirocyclic marine natural products has utilized powerful diastereoselective sequences. One such example is the Henry reaction (nitro-aldol reaction) followed by a cyclization cascade, which can construct hydroxylated isoxazoline (B3343090) scaffolds in a single, stereocontrolled step. researchgate.netacs.org Such a method could be envisioned for establishing the stereocenters within the this compound framework. The development of stereoselective enzymatic reactions, although not yet applied to this compound, represents a promising green alternative for controlling chirality in complex syntheses. mdpi.com

The assembly of the this compound skeleton, with its specific arrangement of functional groups, hinges on the use of highly regioselective reactions. Key transformations would include:

Regioselective Bromination: Introducing bromine atoms at specific positions on the cyclohexadiene ring is a foundational step. Methods for the regiodivergent synthesis of halogenated resorcinol (B1680541) derivatives, which utilize vinylogous esters and electrophilic bromine sources, demonstrate the level of control required. nsf.gov

Regioselective Cycloadditions: The formation of the spiroisoxazoline ring, a common feature in related metabolites, often relies on regioselective 1,3-dipolar cycloaddition reactions. researchgate.net

Regioselective Oxidations: Ring-expansion reactions, such as the Baeyer-Villiger oxidation, are crucial for installing lactone functionalities. In the synthesis of related dihydrooxepine-spiroisoxazoline natural products, a regioselective Baeyer-Villiger oxidation was key to forming the desired lactone regioisomer and avoiding unwanted rearrangements. researchgate.netacs.org This type of transformation would be essential for constructing the five-membered lactone of this compound.

The synthesis of this compound is hampered by several significant challenges, many of which are common to the synthesis of other highly functionalized, brominated marine metabolites.

| Challenge | Description | References |

| Chemical Instability | This compound is known to be unstable, converting into 3,5-dibromoquinolacetic acid, likely via a photochemical reaction. nih.gov This inherent reactivity complicates its isolation, purification, and the final steps of any synthetic route. | nih.gov |

| Harsh Reaction Conditions | Many established methods for dearomatization, a key step in forming the cyclohexadiene core, employ harsh oxidative conditions (e.g., using lead tetraacetate) which can be incompatible with the molecule's sensitive functional groups. nsf.govarkat-usa.org | nsf.govarkat-usa.org |

| Low Yields | Early synthetic approaches toward the related aeroplysinin-1 suffered from modest overall yields, a problem likely to be magnified with the increased complexity and instability of this compound. nsf.govarkat-usa.org | nsf.govarkat-usa.org |

| Reagent Sensitivity | The densely functionalized aeroplysinin system is exceptionally sensitive to oxidative, basic, and nucleophilic conditions, leading to side reactions like debromination or unexpected rearrangements. nsf.gov | nsf.gov |

These difficulties underscore the need for the development of milder, more efficient, and highly selective synthetic methods to access this complex natural product. nsf.gov

Regioselective Transformations in Complex Molecule Construction

Semi-synthetic Modifications and Derivative Generation

Research into semi-synthetic modifications of this compound is not extensive, primarily due to its limited availability and inherent instability. However, its known transformation provides insight into its chemical reactivity. When left standing, this compound converts into 3,5-dibromoquinolacetic acid. nih.gov While this was initially observed as a degradation pathway, it represents a potential semi-synthetic route to a distinct derivative. This reaction highlights the lability of the lactone and the potential for the dienol system to rearrange, offering a reactive handle for generating other derivatives for further study.

Design and Preparation of this compound Analogues for Research

The design and synthesis of analogues of marine natural products is a common strategy for exploring structure-activity relationships and developing compounds with improved properties. While research in this area has overwhelmingly focused on the more abundant aeroplysinin-1, the principles can be directly applied to the design of this compound analogues. plos.orggriffith.edu.au

Synthetic analogues of aeroplysinin-1 have been created to probe their biological activity, yielding valuable insights. researchgate.netmdpi.com For example, epoxy ketone and azolactone derivatives of aeroplysinin-1 were synthesized and showed distinct biological profiles. nih.gov Following this precedent, potential strategies for creating this compound analogues could include:

Modification of the Lactone Ring: Opening the lactone to form the corresponding hydroxy acid or converting it to other heterocyclic systems.

Alteration of the Cyclohexadiene Core: Varying the number or position of the bromine atoms or introducing other functional groups.

Side Chain Modification: Altering the acetic acid side chain by creating esters, amides, or other functional variants.

The synthesis of such analogues would be crucial for understanding the pharmacophore of this compound and evaluating its potential as a lead compound in various research fields.

Conclusion

Aeroplysinin-2, a bromotyrosine alkaloid from marine sponges, represents a fascinating and biologically active natural product. Its unique chemical structure and diverse pharmacological properties, including antibacterial, antitumor, and potential anti-inflammatory and anti-angiogenic effects, underscore the importance of continued research into marine-derived compounds. While much of the focus has been on its close relative, aeroplysinin-1, the distinct characteristics and activities of this compound warrant further investigation to fully elucidate its therapeutic potential. The ongoing efforts in the synthesis and modification of aeroplysinin and its derivatives hold promise for the development of new drugs to combat a range of human diseases.

Structure Activity Relationship Sar Studies of Aeroplysinin 2

Aeroplysinin-2 is a brominated lactone derivative isolated from marine sponges of the order Verongida, such as those from the Aplysina and Ianthella genera. rsc.org Its unique structural features have prompted investigations into how its chemical architecture correlates with its biological functions. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand which parts of a molecule, known as pharmacophores, are responsible for its biological effects and to guide the design of more potent and selective analogs.

Ecological and Biological Roles of Aeroplysinin 2

Chemical Defense Strategies in Marine Sponges

Marine sponges, being stationary and often lacking physical defenses, have evolved sophisticated chemical defense mechanisms. nih.gov These strategies are crucial for their survival against a multitude of threats, including predators, competitors, and pathogenic microorganisms. nih.govscielo.br The production of a diverse array of secondary metabolites, such as aeroplysinin-2, is a hallmark of this chemical arsenal. mdpi.com

Deterrence of Predators and Fouling Organisms

The tissues of Aplysina sponges contain a variety of brominated alkaloids that serve as a chemical defense against predatory fishes. scielo.br While many of these compounds, such as aerophobin-2 and isofistularin-3 (B1198176), have been shown to be effective deterrents, the direct role of this compound in predator deterrence is less clearly defined and appears to be part of a more complex, activated defense system. mdpi.comvliz.be Some studies suggest that while precursor compounds deter larger predators, the bioconversion products like aeroplysinin-1 and potentially this compound are more effective against microbial pathogens and may deter some smaller grazers. vliz.benih.gov

In addition to predation, fouling by epibiotic organisms is a significant threat to sponges. The surface of sponges can be colonized by bacteria, algae, and invertebrates, which can impede feeding and respiration. Certain sponge-derived compounds have demonstrated antifouling properties by deterring the settlement and growth of these organisms. int-res.com this compound, along with other related compounds, is thought to contribute to this protective chemical shield, preventing the establishment of fouling communities on the sponge's surface. windows.net

| Compound | Ecological Role | Target Organisms |

| This compound | Antifouling, Potential anti-predator | Fouling organisms, some predators |

| Aerophobin-2 | Predator deterrence | Generalist fishes |

| Isofistularin-3 | Predator deterrence | Generalist fishes |

Role in Inter-organismal Chemical Ecology

The chemical compounds produced by sponges play a vital role in mediating interactions with other organisms in their environment. nih.gov This "chemical conversation" can be both defensive and offensive. This compound and its precursors are part of a chemical milieu that can influence the behavior of surrounding organisms. For instance, the release of these compounds can act as a signal to deter the approach of potential threats. nih.gov

Response to Environmental Stressors and Bioconversion

The production and concentration of this compound are not static but are dynamically influenced by various environmental and biological factors. This adaptability is crucial for the sponge to respond effectively to changing threats and conditions.

Metabolite Production Dynamics in Response to Injury

A fascinating aspect of the chemical defense of Aplysina sponges is the "activated" defense mechanism, where less active precursor compounds are rapidly converted into more potent defensive chemicals upon tissue damage. nih.govplos.org When a sponge is injured, for example by a predator or mechanical stress, a biochemical cascade is initiated. nih.gov

In several Aplysina species, it has been proposed that higher molecular weight isoxazoline (B3343090) alkaloids, such as aerophobin-2, are enzymatically converted into smaller, more bioactive compounds like aeroplysinin-1 and the related dienone. vliz.benih.gov While the direct conversion to this compound is less documented, it is considered a related product of the degradation of bromotyrosine derivatives. mdpi.com This bioconversion process ensures that the most potent chemical defenses are deployed precisely when and where they are needed, at the site of injury, to ward off predators and prevent infection of the wound by pathogenic bacteria. plos.orgmdpi.com Studies have shown that upon grazing or mechanical damage, there is a reallocation of these secondary metabolites to the surface of the sponge. biorxiv.orgresearchgate.net

| Precursor Compound | Bioconversion Product | Trigger |

| Aerophobin-2 | Aeroplysinin-1, Dienone | Tissue injury/Wounding |

| Isofistularin-3 | Aeroplysinin-1, Dienone | Tissue injury/Wounding |

Temporal and Spatial Variation in Compound Concentrations

The concentration of this compound and other brominated alkaloids within a sponge is not uniform. Significant variation can be observed both over time and across different parts of the sponge. mdpi.com Research has documented quantitative seasonal variations in the concentrations of these compounds, with some studies reporting higher concentrations during warmer summer months. thebiteslab.com This temporal variation may be linked to seasonal changes in environmental factors such as water temperature, light availability, and the prevalence of predators and pathogens. thebiteslab.com

Spatially, the concentration of these defensive compounds can differ between the outer layer (ectosome) and the inner layer (choanosome) of the sponge. thebiteslab.com Higher concentrations are often found in the ectosome, the part of the sponge most exposed to external threats. thebiteslab.com There is also considerable variation in the chemical profiles of sponges from different geographical locations, suggesting that local environmental pressures play a significant role in shaping the chemical defenses of these organisms. mdpi.com This spatial and temporal variability highlights the plasticity of the sponge's chemical defense system, allowing it to adapt to a dynamic and often hostile environment. mdpi.comthebiteslab.com

Advanced Research Methodologies for Aeroplysinin 2 Studies

Integrated Omics Approaches (e.g., Metabolomics, Proteomics)

Integrated omics approaches, which combine the large-scale study of different biological molecules, are pivotal in understanding the broader biological context of aeroplysinin-2. nih.govfrontiersin.org Metabolomics and proteomics, in particular, offer deep insights into the cellular responses to this compound.

Metabolomics studies enable the comprehensive analysis of the metabolome—the complete set of small-molecule metabolites within a biological sample. In the context of the producing sponge, such as Aplysina aerophoba, metabolomic analysis helps to understand the chemical ecology and the biosynthetic pathways leading to this compound and related bromotyrosine derivatives. researchgate.netresearchgate.net Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are used to quantify the natural products within the sponge tissue. researchgate.net For instance, studies have explored how environmental factors and stimuli, such as wounding, can alter the metabolomic profile of the sponge, leading to the bioconversion of precursor compounds into more active molecules like aeroplysinin-1, a related compound to this compound. researchgate.netcsic.es

Proteomics involves the large-scale study of proteins, their structures, and functions. When cells or tissues are treated with this compound, proteomic techniques can identify changes in protein expression levels. Methodologies such as two-dimensional gel electrophoresis (2D-electrophoresis) followed by mass spectrometry (MALDI-TOF-TOF/MS) can pinpoint specific protein targets that are upregulated or downregulated. mdpi.com This approach has been successfully used to identify new molecular targets for the related compound, aeroplysinin-1, in endothelial cells, revealing its influence on proteins involved in inflammation and angiogenesis. mdpi.comnih.gov Although direct proteomic studies on this compound are less documented, the methodologies applied to its analogs provide a clear framework for future investigations. Integrating proteomic and metabolomic data can reveal entire pathways affected by the compound, offering a holistic view of its biological impact. nih.govfrontiersin.orgmdpi.com

Molecular Docking and Virtual Screening in Target Identification

Computational methods like molecular docking and virtual screening are powerful tools for predicting the biological targets of natural products like this compound. mdpi.comnih.gov These in silico techniques have become indispensable in the early stages of drug discovery.

Molecular docking simulates the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. This allows researchers to predict the binding affinity and orientation of the compound within the active site of a potential target. For the related compound aeroplysinin-1, molecular docking has been used to investigate its interaction with various protein targets, including DNA gyrase from E. coli and S. aureus, suggesting a mechanism for its antibacterial activity. unpatti.ac.id The binding energies calculated from these simulations provide a quantitative measure of the interaction strength. unpatti.ac.id

Virtual screening takes this a step further by computationally screening large libraries of compounds against a specific target or, conversely, screening a single compound against a panel of potential targets. mdpi.comjapsonline.com This approach can rapidly identify potential "hits" for further experimental validation. For example, a dataset of 633 compounds from Verongiida sponges was screened against 19 MRSA targets using in silico molecular docking, which helped in identifying promising antibacterial candidates. mdpi.com While specific virtual screening studies focusing solely on this compound are not extensively published, the methodology has been proven effective for the broader class of bromotyrosine-derived alkaloids. mdpi.comnih.gov

Gene Expression Analysis and Transcriptomic Profiling

Understanding how this compound affects cellular function at the genetic level is crucial for elucidating its mechanism of action. Gene expression analysis and transcriptomic profiling are key methodologies in this endeavor.

Gene expression analysis , often performed using quantitative real-time PCR (qPCR), measures the change in the expression of specific genes in response to treatment with a compound. Studies on the related compound aeroplysinin-1 have used qPCR to demonstrate its inhibitory effects on the expression of pro-inflammatory genes in human endothelial cells, such as those encoding for chemokines and adhesion molecules. mdpi.com For instance, treatment with aeroplysinin-1 was shown to reduce the mRNA expression levels of MCP-1 and COX-2. nih.govplos.org

Transcriptomic profiling provides a global view of gene expression by analyzing the entire set of RNA transcripts (the transcriptome) in a cell or organism. ebi.ac.uk This is often achieved using techniques like DNA microarrays or RNA sequencing (RNA-Seq). researchgate.net By treating cells with this compound and performing transcriptomic analysis, researchers can identify entire gene networks and signaling pathways that are modulated by the compound. For example, human angiogenesis gene arrays were used to study the effects of aeroplysinin-1 on human umbilical vein endothelial cells (HUVEC), revealing a consistent downregulation of thrombospondin 1 (TSP-1) and monocyte chemoattractant protein-1 (MCP-1). plos.org These findings highlight the compound's potential anti-angiogenic and anti-inflammatory properties. plos.org

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are fundamental for investigating the biological effects of this compound and understanding its mechanisms of action in a controlled in vitro environment. plos.org

A variety of assays are employed to assess different cellular processes. For instance, proliferation assays , such as the MTT assay, are used to determine the effect of the compound on cell viability and growth. plos.org The IC50 value, which is the concentration of a compound that inhibits a biological process by 50%, is a key parameter derived from these assays. Research on related compounds has demonstrated dose-dependent inhibition of cell proliferation in various cell lines, including human endothelial and monocyte cells. plos.org

To investigate anti-migratory and anti-invasive properties, which are relevant for cancer metastasis research, wound-healing assays and transwell migration/invasion assays are utilized. researchgate.netmdpi.com this compound has demonstrated potent antimigratory activity against the human breast cancer cell line MDA-MB-231, with an IC50 of 18 µM in a wound-healing assay. researchgate.netmdpi.com

Other specialized assays include tube formation assays on Matrigel , which are used to evaluate the anti-angiogenic potential of a compound by assessing the ability of endothelial cells to form capillary-like structures. plos.orgmdpi.com Furthermore, flow cytometry can be used to analyze the cell cycle and detect apoptosis (programmed cell death) induced by the compound. mdpi.com

Advanced Bioanalytical Techniques for Quantitative and Qualitative Analysis

The accurate identification and quantification of this compound in various samples rely on advanced bioanalytical techniques. fullstory.comcapitalresin.com These methods are crucial for both natural product discovery and for mechanistic studies.

Qualitative analysis focuses on identifying the presence of this compound and determining its structure. This is primarily achieved through a combination of spectroscopic methods. One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (including COSY, HSQC, and HMBC) are essential for elucidating the complex structure of the molecule. researchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in determining the elemental composition. researchgate.netmdpi.com

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Mechanisms of Action

While aeroplysinin-2 has been shown to possess cytotoxic and antimigratory properties, the precise molecular pathways through which it exerts these effects remain largely uncharacterized. researchgate.netnih.gov Future research should prioritize the identification and validation of its direct molecular targets. A multi-omics approach, integrating genomics, proteomics, and metabolomics, could reveal novel signaling pathways and molecular interactions influenced by this compound.

Key research questions to address include:

Does this compound interact with specific kinases, phosphatases, or other enzymes involved in cell proliferation and migration?

How does this compound modulate the expression of genes and proteins critical for cancer cell survival and metastasis?

Are there undiscovered downstream effectors of this compound that contribute to its biological activity?

Advanced techniques such as thermal proteome profiling, chemical proteomics, and high-content imaging can be employed to systematically map the cellular targets and pathways affected by this compound. A deeper understanding of its mechanism of action is crucial for its rational development as a therapeutic agent.

Development of Novel Synthetic Routes

The natural availability of this compound from marine sponges is limited, making its chemical synthesis a critical area of research. psu.edu While total syntheses of related compounds like aeroplysinin-1 have been reported, these often involve multiple steps, harsh reaction conditions, and modest yields. nsf.gov Future efforts should focus on developing more efficient, scalable, and stereoselective synthetic routes to this compound and its analogs.

Strategies to explore include:

Novel Dearomatization Approaches: Investigating new methods for the dearomatization of phenolic precursors that avoid harsh oxidizing agents. nsf.govarkat-usa.org

Catalytic Asymmetric Synthesis: Employing chiral catalysts to control the stereochemistry of the molecule, which is crucial for its biological activity.

Flow Chemistry: Utilizing microreactor technology to improve reaction efficiency, safety, and scalability.

Chemoenzymatic Synthesis: Integrating enzymatic transformations to achieve high selectivity and milder reaction conditions. mdpi.com

The development of robust synthetic methodologies will not only provide a sustainable supply of this compound for further biological evaluation but also enable the creation of a library of analogs for structure-activity relationship (SAR) studies.

Exploration of New Biological Targets

The known biological activities of this compound, such as its antimigratory effect on breast cancer cells, suggest its potential in oncology. researchgate.netnih.gov However, its unique chemical structure may allow it to interact with a broader range of biological targets, opening up possibilities for new therapeutic applications.

Future research should investigate the potential of this compound in areas such as:

Neurodegenerative Diseases: Given that some marine-derived compounds have shown neuroprotective effects, exploring the activity of this compound in models of Alzheimer's or Parkinson's disease could be a fruitful avenue.

Inflammatory Disorders: The anti-inflammatory properties of the related compound aeroplysinin-1 suggest that this compound might also modulate inflammatory pathways. plos.org

Infectious Diseases: While some antibacterial activity has been noted for this compound, a broader screening against a panel of pathogenic bacteria and fungi is warranted. mdpi.com

Computational modeling and high-throughput screening assays can be utilized to predict and identify new potential biological targets for this compound, guiding further preclinical investigations.

Applications in Chemical Biology and Drug Discovery Research

Beyond its direct therapeutic potential, this compound can serve as a valuable tool in chemical biology and drug discovery. Its unique structure and biological activity make it an excellent starting point for the design of chemical probes to investigate complex biological processes.

Future applications include:

Development of Photoaffinity Probes: Synthesizing derivatives of this compound with photoreactive groups to covalently label and identify its direct binding partners within the cell.

Fluorescently Labeled Analogs: Creating fluorescent versions of this compound to visualize its subcellular localization and track its movement in real-time.

Scaffold for Fragment-Based Drug Discovery: Using the core structure of this compound as a template for the development of new inhibitors targeting specific protein-protein interactions or enzyme active sites.

These chemical biology tools will not only deepen our understanding of the mechanisms of action of this compound but also facilitate the discovery of new drug leads.

Sustainable Production Methods and Biotechnological Advancements

The reliance on harvesting marine sponges for this compound is unsustainable and environmentally detrimental. psu.edu Therefore, developing alternative and sustainable production methods is of paramount importance for its future development.

Promising avenues for sustainable production include:

Sponge Aquaculture and Mariculture: While challenging, optimizing conditions for the cultivation of Aplysina and Ianthella species could provide a renewable source of the compound. psu.eduresearchgate.net However, the production of secondary metabolites in cultured sponges can be inconsistent due to the absence of specific symbiotic microorganisms. nih.gov

Metabolic Engineering of Host Organisms: Identifying the biosynthetic gene cluster responsible for this compound production in sponges and transferring it to a heterologous host, such as bacteria or yeast, could enable large-scale fermentation-based production.

Cell-Free Biosynthesis: Reconstituting the biosynthetic pathway of this compound in a cell-free system using purified enzymes could offer a highly controlled and efficient production platform.

These biotechnological approaches hold the key to ensuring a stable and environmentally friendly supply of this compound, paving the way for its translation from a laboratory curiosity to a clinically relevant molecule.

Q & A

Q. Example Workflow :

Hypothesis : Contradictions stem from differential protein binding in serum-containing media.

Experimental Fix : Repeat assays in serum-free vs. serum-supplemented media .

Analysis : Use Bland-Altman plots to assess agreement between conditions .

What methodologies are recommended for elucidating the mechanism of action of this compound in cancer models?

Advanced Research Focus

Adopt a multi-omics approach:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to quantify changes in protein expression .

- Pathway Analysis : Use KEGG/GO enrichment to map affected pathways (e.g., apoptosis, autophagy) .

Q. Critical Considerations :

- Dose-Response Curves : Establish linear vs. non-linear effects (Hill slopes) to infer target engagement .

- Off-Target Screening : Employ kinome-wide profiling to exclude kinase inhibition artifacts .

How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

Basic Research Focus

Follow ARRIVE 2.0 guidelines :

- Sample Size : Power analysis (α=0.05, β=0.2) to determine cohort sizes.

- Dosing Regimens : Test multiple routes (IV, oral) with pharmacokinetic sampling at t=0, 1, 4, 24h.

- Toxicity Endpoints : Monitor ALT/AST (liver), BUN/creatinine (kidney), and histopathology.

Q. Example DoE Table :

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 80 |

| Catalyst (mol%) | 5 | 15 | 10 |

How can computational modeling improve the understanding of this compound’s structure-activity relationships (SAR)?

Advanced Research Focus

Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:

- Predict binding affinities for putative targets (e.g., tubulin, topoisomerases).

- Validate with mutagenesis studies (e.g., alanine scanning) .

Q. Validation Metrics :

- RMSD : <2.0 Å for stable ligand-receptor complexes.

- Free Energy (ΔG) : Correlate with experimental IC50 values (R² >0.7) .

What ethical and reporting standards apply to this compound research involving animal models?

Basic Research Focus

Adhere to:

- Ethics : IACUC protocols for humane endpoints (e.g., tumor volume ≤2000mm³).

- Reporting : ARRIVE 2.0 checklist for experimental details, randomization, and blinding .

- Data Transparency : Deposit raw data in repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.